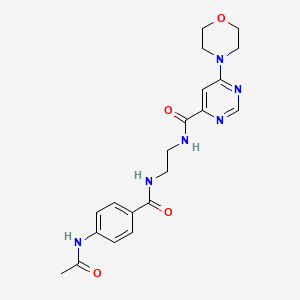

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide, also known as AMG-900, is a small molecule inhibitor that selectively targets the mitotic checkpoint kinase Mps1. This compound has gained significant attention in recent years due to its potential as a therapeutic agent in the treatment of cancer.

Aplicaciones Científicas De Investigación

HDAC Inhibition

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide: has shown promise as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in gene expression regulation by modifying histone proteins. Inhibition of HDACs can lead to altered gene expression patterns, making this compound relevant in cancer research, neurodegenerative diseases, and epigenetic studies .

Antiviral Properties

Research suggests that this compound exhibits antiviral activity. Its mechanism of action may involve interfering with viral replication or entry. Investigating its efficacy against specific viruses (such as influenza, herpesviruses, or coronaviruses) could be a valuable area of study .

Oxidative Transformations

The stable organic nitroxide counterpart of this compound, 4-acetamidoTEMPO , has been used in selective, metal-free oxidative transformations. Researchers have explored its applications in alcohol oxidations, C–H bond functionalization, and other oxidative processes. Exciting areas include drug discovery, natural product synthesis, and lignin depolymerization .

Electrocatalysis and Energy Storage

The compound’s unique properties make it suitable for electrocatalytic methods. Researchers have investigated its use in designing organic redox flow batteries, organic fuel cells, and energy storage systems. Additionally, it contributes to the development of electrochemical sensors .

Supramolecular Catalysis

Supramolecular catalysis, which involves non-covalent interactions, benefits from this compound. Its application in designing novel catalysts for specific reactions could lead to advancements in synthetic chemistry .

Biopolymer Modification

Researchers have explored using this compound for modifying biopolymers, including lignin. Investigating its role in depolymerization and functionalization of biopolymers could have implications for sustainable materials and bioenergy .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the treatment of bacterial infections .

Mode of Action

It’s known that similar compounds interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds have been known to affect various biological processes due to their unique structural properties .

Result of Action

Similar compounds have been known to have diverse biological activities and therapeutic possibilities .

Propiedades

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4/c1-14(27)25-16-4-2-15(3-5-16)19(28)21-6-7-22-20(29)17-12-18(24-13-23-17)26-8-10-30-11-9-26/h2-5,12-13H,6-11H2,1H3,(H,21,28)(H,22,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQHVRZFGRJATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2421080.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2421081.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421082.png)

![Oxan-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421083.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2421093.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2421095.png)

![1-(tert-butyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2421096.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)

![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)

![(5,6-dichloropyridin-3-yl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2421101.png)